molecular formula C11H9FN4S B13548614 6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile

6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile

Katalognummer: B13548614
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: NWIPIIHYGISFIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions, and a thiolane ring, which adds to its reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Thiolane Ring: The thiolane ring can be attached through a nucleophilic substitution reaction, where a thiolane derivative reacts with the benzotriazole core.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Wissenschaftliche Forschungsanwendungen

6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzotriazole core may interact with enzymes or receptors, while the thiolane ring and fluoro group may enhance its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-1,2,3-benzotriazole: A parent compound with similar stability and reactivity.

    6-fluoro-1H-1,2,3-benzotriazole: A simpler analog with a fluoro group but without the thiolane ring.

    1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: A similar compound with a thiolane ring but without the fluoro group.

Uniqueness

6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile is unique due to the combination of its benzotriazole core, fluoro group, thiolane ring, and carbonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H9FN4S

Molekulargewicht

248.28 g/mol

IUPAC-Name

5-fluoro-3-(thiolan-3-yl)benzotriazole-4-carbonitrile

InChI

InChI=1S/C11H9FN4S/c12-9-1-2-10-11(8(9)5-13)16(15-14-10)7-3-4-17-6-7/h1-2,7H,3-4,6H2

InChI-Schlüssel

NWIPIIHYGISFIV-UHFFFAOYSA-N

Kanonische SMILES

C1CSCC1N2C3=C(C=CC(=C3C#N)F)N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.